

An In-depth Technical Guide to 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide

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Compound of Interest

Compound Name: 5-cyclopropyl-1H-pyrazole-3-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **5-cyclopropyl-1H-pyrazole-3-carbohydrazide**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, offering field-proven insights and detailed methodologies for research and development professionals.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific inquiry. For the compound in question, there exists some ambiguity in nomenclature due to tautomerism, a common feature of pyrazole chemistry.

- CAS Number: 395653-63-1
- Common Names: **5-cyclopropyl-1H-pyrazole-3-carbohydrazide**, 3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Molecular Formula: C₇H₁₀N₄O

- IUPAC Name: Due to the tautomeric nature of the pyrazole ring, both "**5-cyclopropyl-1H-pyrazole-3-carbohydrazide**" and "3-cyclopropyl-1H-pyrazole-5-carbohydrazide" can be considered correct representations. The equilibrium between these two forms is rapid and solvent-dependent. For the purpose of this guide, we will primarily use **5-cyclopropyl-1H-pyrazole-3-carbohydrazide**, while acknowledging the existence of its tautomer.

Table 1: Compound Identification

Identifier	Value
CAS Number	395653-63-1
Molecular Formula	C ₇ H ₁₀ N ₄ O
Molecular Weight	166.18 g/mol
Canonical SMILES	<chem>C1CC1C1=CC(=NN1)C(=O)NN</chem>
InChI Key	InChI=1S/C7H10N4O/c8-10-7(12)5-4-6(9-11-5)3-1-2-3/h3-4H,1-2,8H2,(H,9,11)(H,10,12)

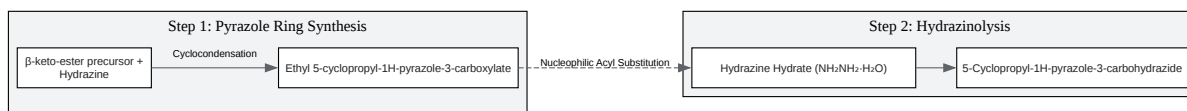
Synthesis and Mechanism

The synthesis of pyrazole carbohydrazides is a well-established process in organic chemistry, typically proceeding through the hydrazinolysis of a corresponding ester precursor. This approach offers high yields and purity.

Synthetic Pathway Overview

The most common and efficient route to synthesize **5-cyclopropyl-1H-pyrazole-3-carbohydrazide** involves a two-step process:

- **Pyrazole Ring Formation:** Construction of the core pyrazole ring with a cyclopropyl group at the 5-position and an ester group at the 3-position. This is often achieved through a condensation reaction between a β -diketone or a related precursor and hydrazine.
- **Hydrazinolysis:** Conversion of the ester group to the desired carbohydrazide functionality by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.



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Caption: General synthetic workflow for **5-cyclopropyl-1H-pyrazole-3-carbohydrazide**.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous pyrazole carbohydrazides.[1]

Objective: To synthesize **5-cyclopropyl-1H-pyrazole-3-carbohydrazide** from ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Materials:

- Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
- Hydrazine hydrate (80-99%)
- Ethanol (anhydrous)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous ethanol (20 mL per gram of ester).
- **Addition of Hydrazine Hydrate:** To the stirred solution, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature. The large excess of hydrazine hydrate drives the reaction to completion.
- **Reflux:** Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Precipitation:** After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30-60 minutes to facilitate the precipitation of the product.
- **Isolation:** Collect the white precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
- **Drying:** Dry the product under vacuum to obtain **5-cyclopropyl-1H-pyrazole-3-carbohydrazide** as a white crystalline solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Melting Point analysis.

Physicochemical Properties

While experimental data for **5-cyclopropyl-1H-pyrazole-3-carbohydrazide** is not extensively published, we can predict its properties based on its structure and data from closely related analogs.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Significance in Drug Development
Melting Point	>200 °C	High melting point suggests a stable crystalline lattice.
LogP	~0.5 - 1.5	Indicates a balance between hydrophilicity and lipophilicity, favorable for oral bioavailability.
pKa	~8.4 (hydrazide N-H), ~12-13 (pyrazole N-H)	Influences solubility and ionization state at physiological pH.
Water Solubility	Moderately soluble	Important for formulation and in vivo dissolution.
Hydrogen Bond Donors	3	Contributes to interactions with biological targets.
Hydrogen Bond Acceptors	3	Contributes to interactions with biological targets.

Note: These values are estimations based on computational models and data from similar structures and should be experimentally verified.

Potential Biological Activity and Therapeutic Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] The carbohydrazide moiety further enhances its potential for biological activity by acting as a versatile pharmacophore.[2]

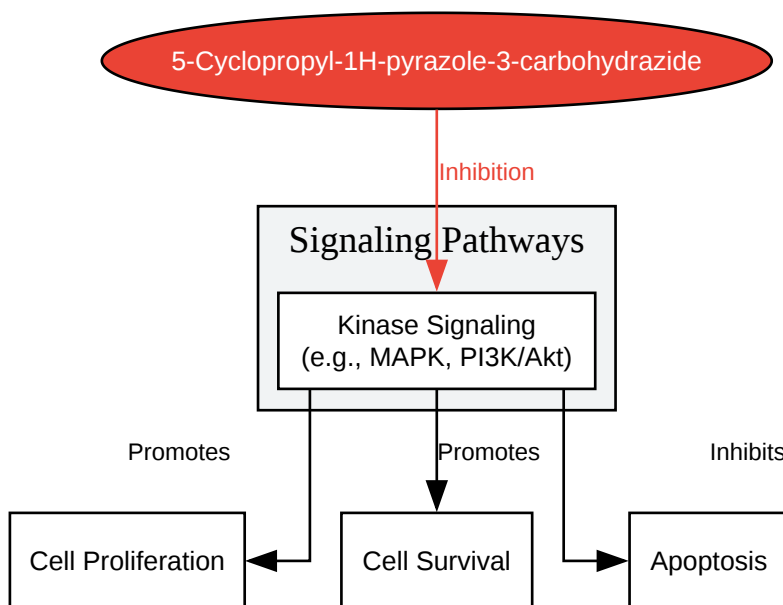
Established Activities of Pyrazole Carbohydrazides

Derivatives of pyrazole carbohydrazide have demonstrated a wide spectrum of pharmacological activities, including:

- Anticancer: Many pyrazole-based compounds exhibit cytotoxic effects against various cancer cell lines.[1][3] They can induce apoptosis and arrest the cell cycle at different phases.[1][3]
- Anti-inflammatory: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.
- Antimicrobial: Various pyrazole derivatives have shown efficacy against bacterial and fungal pathogens.
- Kinase Inhibition: The pyrazole ring is a common feature in many kinase inhibitors used in cancer therapy.

Hypothetical Mechanism of Action in Cancer

Based on the known activities of similar compounds, **5-cyclopropyl-1H-pyrazole-3-carbohydrazide** could potentially exert its anticancer effects through various signaling pathways. A plausible hypothesis involves the inhibition of key kinases that are often dysregulated in cancer.



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Caption: Hypothetical mechanism of action for anticancer activity.

This compound, through its hydrogen bonding capabilities and specific stereoelectronic profile, may fit into the ATP-binding pocket of a kinase, preventing phosphorylation of downstream substrates and thereby inhibiting pathways that promote cell proliferation and survival. The cyclopropyl group can also contribute to binding affinity and selectivity.

Future Directions and Conclusion

5-Cyclopropyl-1H-pyrazole-3-carbohydrazide is a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the established biological potential of the pyrazole carbohydrazide class make it an attractive candidate for further investigation.

Future research should focus on:

- Definitive structural elucidation: X-ray crystallography to resolve the tautomeric ambiguity.
- In-depth biological screening: Evaluation against a wide panel of cancer cell lines, kinases, and microbial strains.
- Pharmacokinetic and pharmacodynamic studies: To assess its drug-like properties in vivo.
- Structure-activity relationship (SAR) studies: To optimize the scaffold for enhanced potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of **5-cyclopropyl-1H-pyrazole-3-carbohydrazide** and its potential to address unmet medical needs.

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